3-Cyclopropoxy-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-nitrobenzoic acid is an organic compound characterized by the presence of a cyclopropoxy group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of a cyclopropoxy group. One common method includes the nitration of benzoic acid using a mixture of nitric and sulfuric acids to introduce the nitro group. Subsequently, the cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of strong acids and reactive intermediates .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzoic acid core can undergo oxidation to form corresponding carboxylate derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols, basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 3-Cyclopropoxy-4-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Oxidation: Carboxylate derivatives.
Scientific Research Applications
3-Cyclopropoxy-4-nitrobenzoic acid finds applications in several scientific domains:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
3-Nitrobenzoic acid: Shares the nitro group but lacks the cyclopropoxy group.
4-Nitrobenzoic acid: Similar nitro group positioning but different substituents.
2-Nitrobenzoic acid: Nitro group in a different position, leading to different reactivity
Uniqueness: 3-Cyclopropoxy-4-nitrobenzoic acid is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical and biological properties. The cyclopropoxy group adds steric hindrance and electronic effects, influencing the compound’s reactivity and interactions .
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C10H9NO5/c12-10(13)6-1-4-8(11(14)15)9(5-6)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |
InChI Key |
PYEJJYIOVFOSJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.